Cas no 9001-64-3 (Malate dehydrogenase)

Malate dehydrogenase 化学的及び物理的性質
名前と識別子
-
- Malate dehydrogenase
- (S)-MALATE : NAD+ OXIDOREDUCTASE
- dehydrogenase,malate
- MDH
- MDH MITOCHONDRIAL
- MALATE DEHYDROGENASE, HUMAN HEART, CYTOPLASMA
- MALATE DEHYDROGENASE, HUMAN HEART, MITOCHONDRIA
- MALATE DEHYDROGENASE MITOCHONDRIAL
- MALATE DEHYDROGENASE FROM PORCINE HEART (EC 1.1.1.37) LYOPHILIZED ACTIVITY: ABOUT 1200 UNITS MG PROTEIN
- 25KU
- EC 1.1.1.37
- mg]
- L-Malate:NAD+ oxidoreductase
- Malic acid dehydrogenase
- Malic dehydrogenase
- Dehydrogenase, malate (9CI)
- 37,000-Mol.-wt. adrenergically induced proteins, pI 6.0
- L-Malate dehydrogenase
- L-Malate dehydrogenase (E.C. 1.1.1.37)
- L-Malate:NAD oxidoreductase
- Adrenergically induced proteins, 37 kDa, pI 6.0
- AIP 37/6 proteins
- E.C. 1.1.1.37
- MAD 211
- Malate (NAD) dehydrogenase
- Malate dehydrogenase (cytoplasmic)
- Malate dehydrogenase (E.C. 1.1.1.37)
- Malate dehydrogenase (NADH-dependent)
- Malate dehydrogenase NAD-dependent
- Malate-NAD oxidoreductase
- Malic dehydrogenase (EC 1.1.1.37)
- MDH1
- NAD+-specific malate dehydrogenase
- NAD-L-malate dehydrogenase
- NAD-dependent malate dehydrogenase
- NAD-dependent malic dehydrogenase
- NAD-linked malate dehydrogenase
- NAD-malate dehydrogenase
- NAD-malic dehydrogenase
- NAD-specific malate dehydrogenase
- NADH-malate dehydrogenase
- Nicotinamide adenine dinucleotide malate dehydrogenase
- Nicotinamide adenine dinucleotide-dependent malate dehydrogenase
- PI 6.0 adrenergically induced proteins, 37,000-mol.-wt.
- Proteins, adrenergically induced, 37,000-mol.-wt., pI 6.0
- Proteins, AIP 37/6
- Proteins, AIP 37/6 (adrenergically induced protein, 37,000-mol.-wt., pI 6.0)
- MALATE DEHYDROGENASE PORCINE HEART
-
- MDL: MFCD00131567
- インチ: InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2
- InChIKey: BJEPYKJPYRNKOW-UHFFFAOYSA-L
- ほほえんだ: O=C(CC(C([O-])=O)O)[O-]
じっけんとくせい
- 色と性状: ミクロンカラー懸濁液
- 密度みつど: 0.8770
- ようかいせい: 水に溶ける
Malate dehydrogenase セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 22-24/25-36-26
-
危険物標識:
- ちょぞうじょうけん:2-8°C
Malate dehydrogenase 税関データ
- 税関コード:35079090
Malate dehydrogenase 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 364855-100MG |
Malic dehydrogenase, 200 units/mg |
9001-64-3 | 100MG |
¥ 1680 | 2022-04-26 | ||
BAI LING WEI Technology Co., Ltd. | 364855-25MG |
Malic dehydrogenase, 200 units/mg |
9001-64-3 | 25MG |
¥ 560 | 2022-04-26 | ||
Apollo Scientific | BIB3088-25kU |
Malate dehydrogenase, recombinant from bacteria |
9001-64-3 | 25ku |
£103.00 | 2025-02-19 | ||
BAI LING WEI Technology Co., Ltd. | 364855-5MG |
Malic dehydrogenase, 200 units/mg |
9001-64-3 | 5MG |
¥ 186 | 2022-04-26 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S10168-25KU |
MDH |
9001-64-3 | BR,200u/mg proten | 25KU |
¥580.00 | 2021-09-02 | |
BAI LING WEI Technology Co., Ltd. | A01364855-25mg |
Malate dehydrogenase |
9001-64-3 | N/A | 25mg |
¥560 | 2023-11-24 | |
A2B Chem LLC | AW71953-5mg |
Dehydrogenase, malate |
9001-64-3 | N/A | 5mg |
$41.00 | 2024-05-20 | |
BAI LING WEI Technology Co., Ltd. | A01364855-5mg |
Malate dehydrogenase |
9001-64-3 | N/A | 5mg |
¥186 | 2023-11-24 | |
Aaron | AR01CPWD-25mg |
Dehydrogenase, malate |
9001-64-3 | N/A | 25mg |
$113.00 | 2025-02-10 | |
Apollo Scientific | BITP1335-20g |
Recombinant Malate Dehydrogenase |
9001-64-3 | 20g |
£156.00 | 2025-02-19 |
Malate dehydrogenase 関連文献
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Ida Ritacco,Eslam M. Moustafa,Emilia Sicilia,Nino Russo,Tamer Shoeib Dalton Trans. 2015 44 4455
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Eslam M. Moustafa,Ida Ritacco,Emilia Sicilia,Nino Russo,Tamer Shoeib Phys. Chem. Chem. Phys. 2015 17 12673
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3. Development of multiple reaction monitoring assay for quantification of carnosine in human plasmaVaibhav Kumar Pandya,Babasaheb Sonwane,Rajeshwari Rathore,A. G. Unnikrishnan,Sangaralingam Kumaran,Mahesh J. Kulkarni RSC Adv. 2020 10 763
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Zhao Dai,Xin-Yi Lu,Wen-Li Zhu,Xiao-Qi Liu,Ben-Yue Li,Lei Song,Hao-Fei Liu,Wei-Wu Cai,Ya-Xiang Deng,Ting-Ting Xu,Qi Wang,Shi-Jie Zhang Food Funct. 2020 11 2489
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Dai Mizuno,Keiko Konoha-Mizuno,Miwako Mori,Yutaka Sadakane,Hironari Koyama,Susumu Ohkawara,Masahiro Kawahara Metallomics 2015 7 1233
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Olga B. Morozova,Alexandra V. Yurkovskaya Phys. Chem. Chem. Phys. 2023 25 7704
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Eslam M. Moustafa,Claire L. Camp,Ahmed S. Youssef,Asma Amleh,Helen J. Reid,Barry L. Sharp,Tamer Shoeib Metallomics 2013 5 1537
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Agnieszka Wojnarowicz,Piyush Sindhu Sharma,Marta Sosnowska,Wojciech Lisowski,Tan-Phat Huynh,Maria Pszona,Pawe? Borowicz,Francis D'Souza,Wlodzimierz Kutner J. Mater. Chem. B 2016 4 1156
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Chiara Abate,Giuseppe Cassone,Massimiliano Cordaro,Ottavia Giuffrè,Viviana Mollica-Nardo,Rosina Celeste Ponterio,Franz Saija,Jiri Sponer,Sebastiano Trusso,Claudia Foti New J. Chem. 2021 45 20352
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10. Poly(ε-caprolactone) with pendant natural peptides: an old polymeric biomaterial with new propertiesYuanyuan Ju,Mingming Zhang,Hanying Zhao Polym. Chem. 2017 8 5415
Malate dehydrogenaseに関する追加情報
Malate Dehydrogenase: A Comprehensive Overview
Malate Dehydrogenase (MDH), with the CAS Registry Number 9001-64-3, is a critical enzyme in cellular metabolism, playing a pivotal role in the conversion of malate to oxaloacetate. This enzyme is integral to various metabolic pathways, including the citric acid cycle (also known as the tricarboxylic acid cycle) and glycolysis. Recent advancements in enzymology and biochemistry have shed new light on its structure, function, and applications across diverse fields such as biotechnology, medicine, and industrial processes.
Malate Dehydrogenase exists in multiple isoforms, each tailored to specific cellular environments and functions. For instance, mitochondrial MDH is crucial for energy production via the citric acid cycle, while cytosolic MDH contributes to gluconeogenesis and nitrogen metabolism. The enzyme's ability to catalyze reversible reactions makes it a versatile player in metabolic regulation. Recent studies have highlighted its role in metabolic rewiring under stress conditions, such as hypoxia or nutrient deprivation, underscoring its importance in cellular adaptation.
The structural elucidation of Malate Dehydrogenase has been a cornerstone of enzymological research. High-resolution crystallographic studies have revealed its quaternary structure, comprising four subunits arranged in a tetrahedral configuration. This arrangement facilitates cooperative catalysis and allosteric regulation. Notably, the enzyme's active site contains a conserved lysine residue that interacts with the substrate's carboxyl group, ensuring efficient catalysis. Mutational studies have demonstrated that alterations in this residue significantly impair enzymatic activity, emphasizing its critical role in substrate binding and catalysis.
Malate Dehydrogenase is also implicated in various pathological conditions. For example, elevated levels of MDH have been observed in certain cancers, suggesting its role in sustaining tumor cell metabolism. Conversely, deficiencies in MDH activity have been linked to metabolic disorders such as Leigh syndrome, a rare genetic disorder affecting mitochondrial function. These findings highlight the enzyme's dual role as both a therapeutic target and a biomarker for disease states.
In recent years, recombinant Malate Dehydrogenase has gained attention for its potential applications in biotechnology. Its ability to catalyze the conversion of malate to oxaloacetate has been harnessed in metabolic engineering strategies to enhance biofuel production and improve microbial fermentation processes. Additionally, MDH has been employed as a biosensor component due to its high specificity and sensitivity towards its substrates.
The regulation of Malate Dehydrogenase activity is tightly controlled by various allosteric effectors and post-translational modifications. For instance, phosphorylation events have been shown to modulate MDH activity in response to cellular energy status. Furthermore, interactions with other metabolic enzymes create regulatory networks that ensure precise control over metabolic fluxes.
Emerging research has also explored the evolutionary origins of Malate Dehydrogenase, revealing conserved structural motifs across diverse species. This conservation underscores the enzyme's fundamental role in cellular metabolism throughout evolutionary history. Comparative genomics studies have identified orthologs of MDH across prokaryotes, eukaryotes, and archaea, highlighting its universal importance.
In conclusion, Malate Dehydrogenase (CAS No. 9001-64-3) stands as a quintessential example of an enzyme whose multifaceted roles span basic metabolism to advanced biotechnological applications. As our understanding of its structure-function relationships deepens, so too does its potential for innovative applications across various scientific domains.
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